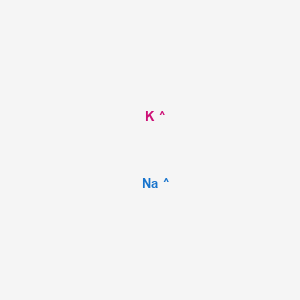

钾合金,非碱,K,Na

描述

Synthesis Analysis

The synthesis of potassium-sodium (K-Na) alloys often involves direct combination or alloying of the two metals under controlled conditions. For example, a study demonstrated the use of a liquid K-Na alloy as a high-capacity, dendrite-free anode for potassium batteries, highlighting its immiscibility with organic liquid electrolytes and its ability to form a liquid-liquid anode-electrolyte interface (Xue et al., 2016).

Molecular Structure Analysis

The molecular structure and stability of potassium-sodium alloy solutions can be significantly influenced by the presence of complexing agents, solvents, and temperature conditions. Research employing NMR and ESR techniques has provided insights into the ionic composition and stability of these alloys, finding that stability may inversely correlate with the durability of K+ complexes in certain conditions (Stolarzewicz et al., 2000).

Chemical Reactions and Properties

K,Na alloys engage in various chemical reactions, attributing to their utility in different applications. The synthesis and structural properties of type I potassium SiGe alloy clathrates, for example, show that these materials undergo significant reactions during synthesis, affecting their final structure and potentially their chemical reactivity (Krishna et al., 2015).

Physical Properties Analysis

The physical properties of K,Na alloys, such as their phase behavior under various temperatures and pressures, are crucial for their application in high-temperature thermosyphons and batteries. Studies have shown that Na-K alloys exhibit specific heats of formation and phase diagrams that are sensitive to pressure and composition, underscoring the importance of these factors in the alloy's physical behavior (Anderson et al., 1971).

Chemical Properties Analysis

The chemical properties of potassium-sodium alloys, including their reactivity and interaction with other compounds, are essential for their use in energy storage and conversion devices. For instance, the electrochemical alloying of lead in potassium-ion batteries, which explores the alloying process and formation of crystalline phases upon electrochemical reduction, highlights the intricate chemical properties that can influence the performance and efficiency of potassium-based batteries (Gabaudan et al., 2018).

科学研究应用

无枝晶钾电池

利用液态 K-Na 合金阳极极大地促进了无枝晶钾电池的发展。该创新利用了 K-Na 液态合金与有机液体电解质的不混溶性,促进了液-液阳极-电解质界面。这种电池与钠化 Na2 MnFe(CN)6 阴极配对,在高充放电速率下表现出延长的循环寿命和可接受的容量,使其成为持久、高性能储能解决方案的可行选择 (Xue et al., 2016)。

碱金属电池的合金阳极

对由两种金属成分组成的合金阳极的研究揭示了它们在提高碱金属电池(包括基于钾的电池)的安全性和效率方面的有效性。这些阳极在抑制枝晶生长、释放容量和提高安全性方面显示出希望,从而解决了与碱金属阳极相关的关键挑战。探索 Na-K 合金等合金阳极对于电池技术的进步至关重要,为更安全、更持久的储能解决方案提供了一条途径 (Liu et al., 2019)。

高温传热

钠钾合金 (Na-K) 在室温下为液体,因其在高温热管中的潜力而受到认可。实验研究深入探讨了 Na-K 热虹吸管的传热性能,揭示了加热温度、冷凝器长度和倾角等因素显着影响系统传热能力。这项研究强调了 Na-K 合金在增强传热系统中的效用,特别是在需要高热效率和性能的应用中 (Guo et al., 2018)。

钾离子电池的高级阳极

对钾离子电池高级阳极的探索突出了锑/还原氧化石墨烯复合材料等材料的潜力。这些材料解决了离子插入期间体积发生剧烈变化的挑战,这是由于钾离子半径较大而产生的常见问题。通过将纳米碳集成到电极结构中,这些阳极表现出增强的循环稳定性,表明了开发高性能钾离子电池的一个有希望的途径 (Wang et al., 2018)。

安全和危害

未来方向

Aqueous potassium-ion batteries (AKIBs), utilizing fast diffusion kinetics of K+ and abundant electrode resources, are an emerging technology offering high power density and low cost . Many efforts have been made by far to enhance the electrochemical performances of AKIBs, and some encouraging milestones have been achieved . The research efforts on the optimization of electrode material properties, the revealing of the reaction mechanism, the design of electrolytes, and the full cell fabrication for AKIBs are highlighted .

属性

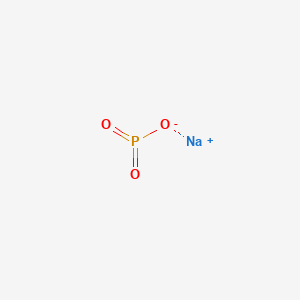

IUPAC Name |

potassium;sodium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/K.Na | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BITYAPCSNKJESK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Na].[K] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

KNa | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

62.0881 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium potassium | |

CAS RN |

11135-81-2 | |

| Record name | Potassium alloy, nonbase, K,Na | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=11135-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium alloy, nonbase, K,Na | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011135812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Reaction mass of potassium and sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.135.466 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Potassium alloy, nonbase, K,Na | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.643 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。